molecular formula C12H14N2O3S B1197779 Tioxidazole CAS No. 61570-90-9

Tioxidazole

Cat. No.: B1197779
CAS No.: 61570-90-9
M. Wt: 266.32 g/mol
InChI Key: HLLICFJUWSZHRJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tioxidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. In particular, it has been shown to affect the metabolism of glucose in parasitic worms such as Hymenolepis diminuta. This compound-treated worms exhibit a reduced ability to absorb and metabolize exogenous glucose, leading to a significant decrease in glycogen levels and an increase in protein concentrations . This interaction suggests that this compound may inhibit enzymes involved in glucose uptake and metabolism, thereby disrupting the energy balance within the parasite.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In parasitic worms, it leads to a reduction in worm weight and chemical composition, particularly glycogen content . This indicates that this compound interferes with the worm’s ability to store and utilize energy. Additionally, this compound has been observed to impact cell signaling pathways and gene expression, further contributing to its anthelmintic effects. The compound’s influence on cellular metabolism is evident from the altered glycogen/protein ratios in treated worms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound is believed to bind to a highly polar, L-shaped cleft at the active site of target enzymes, inhibiting their function . This binding interaction disrupts the normal activity of enzymes involved in glucose metabolism, leading to a decrease in glycogen levels and an increase in protein concentrations. Additionally, this compound may induce changes in gene expression, further contributing to its anthelmintic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on parasitic worms have been observed to change over time. This compound-treated worms show a significant reduction in glycogen levels and an increase in protein concentrations within 24 hours of treatment . These changes are accompanied by a decrease in worm weight and alterations in chemical composition. The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutically effective doses, this compound leads to significant reductions in worm weight and glycogen levels, while increasing protein concentrations . At subcurative doses, the effects are less pronounced, with only minor changes in worm weight and chemical composition. High doses of this compound may result in toxic or adverse effects, although specific data on these effects are limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes responsible for glucose uptake and utilization, leading to a decrease in glycogen levels and an increase in protein concentrations . The compound’s effects on metabolic flux and metabolite levels have been observed in parasitic worms, where it disrupts the normal energy balance and chemical composition.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it exerts its anthelmintic effects . The precise transport mechanisms and binding proteins involved in this compound’s distribution have not been fully elucidated.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s activity and function are affected by its localization within the cell, where it interacts with target enzymes and disrupts glucose metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tioxidazole involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide to form 2-methylthio-benzothiazole. This intermediate is then reacted with methyl isocyanate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tioxidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tioxidazole has a broad spectrum of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.

    Biology: Studied for its antiparasitic activity against gastrointestinal nematodes.

    Medicine: Investigated for its potential use in treating parasitic infections in animals.

    Industry: Utilized in the development of veterinary pharmaceuticals.

Comparison with Similar Compounds

    Tinidazole: Another benzothiazole derivative with similar antiparasitic properties.

    Metronidazole: A nitroimidazole used to treat similar parasitic infections.

Uniqueness: Tioxidazole is unique due to its specific mechanism of action and its effectiveness against a broad spectrum of gastrointestinal nematodes. Unlike tinidazole and metronidazole, which are primarily used in human medicine, this compound is specifically formulated for veterinary use .

Properties

IUPAC Name

methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLICFJUWSZHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046178
Record name Tioxidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61570-90-9
Record name Tioxidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61570-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tioxidazole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tioxidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11472
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Record name Tioxidazole
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Record name Tioxidazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOXIDAZOLE
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 2.2 g. 1-carbomethoxy-3-(p-n-propoxyphenyl) thiourea in a solution of 2.42 g. sodium hydroxide in 35 ml of water, in an erlenmeyer flask at 64° (by water bath) is added a solution of 8.8 g. potassium ferricyanide in 20 ml water. The stirring is continued for 2 additional hrs. Potassium carbonate, 6 g. is then added to this reaction mixture and stirring is continued for another 2 hr. period. It is then extracted by 2 × 50 ml chloroform. The chloroform extracts are dried over anhydrous Na2SO4 and the solvent is removed by evaporation to give 2 g. of the product. m.p. 178°-180° C.
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Synthesis routes and methods II

Procedure details

To a stirring solution of 24.45 g. of 2-amino-6-n-propyloxybenzothiazole-hydrochloride in 100 ml of pyridine maintained at 0° C. by an ice bath, is slowly added 9.45 g. of methyl chloroformate. After the addition is completed the mixture is allowed to warm up to room temperature. It is then poured on 300 g. of ice water. A solid is formed which is isolated by filtration and crystallized from ethanol yield 20 g m.p. 178°-180° C.
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2-amino-6-n-propyloxybenzothiazole-hydrochloride
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Synthesis routes and methods III

Procedure details

In a round bottom 1 liter flask equipped with a reflux condenser, a magnetic stirrer and a heating mantle is placed 45.75 g. of 2-mercapto-4-propoxyaniline; 48.25 g. of methyl-N-[di(methylthio)-methylene]carbamate, and 250 ml absolute ethanol. This mixture is heated to boiling under an inert atmosphere of nitrogen for 12 hrs. It is then chilled and the white crystalline solid which is formed is isolated by filtration, washed with cold ethanol and dried. m.p. 178°-180° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Tioxidazole against parasites?

A: While the exact mechanism is not fully detailed in the provided abstracts, research suggests this compound, similar to other benzimidazoles and benzothiazoles, likely affects parasite metabolism. Studies show it significantly reduces glycogen levels and inhibits glucose uptake in tapeworms like Hymenolepis diminuta . This disruption of energy metabolism is thought to be a key factor in its anthelmintic activity.

Q2: Is there evidence of parasite resistance to this compound?

A: Yes, research indicates emerging resistance, particularly among small strongyles in horses. One study found this compound showed only 27% efficacy against a benzimidazole-resistant strain of small strongyles . This suggests potential cross-resistance between this compound and benzimidazole anthelmintics, which requires further investigation.

Q3: How does the structure of this compound compare to other benzimidazole anthelmintics, and how does this affect its activity?

A: this compound, a benzothiazole, shares structural similarities with benzimidazole anthelmintics. Molecular modeling reveals that efficacy within this class of compounds is influenced by factors like the orientation of the propyl group, dipole moment, and polar surface area . Slight variations in these structural features can significantly impact a compound's anthelmintic potency, as seen in the comparative study of albendazole, oxibendazole, and this compound . Understanding these structure-activity relationships is crucial for developing more effective anthelmintics.

Q4: Beyond its use in veterinary medicine, has this compound shown potential against other parasitic infections?

A: Yes, recent research indicates this compound's potential against Giardia lamblia, a protozoan parasite causing intestinal giardiasis . This discovery is significant as it identifies this compound as a potential alternative treatment option, especially against metronidazole-resistant Giardia strains. Further investigations are needed to explore its efficacy and safety in human clinical trials.

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